Acotiamid

Übersicht

Beschreibung

Acotiamid ist ein Medikament, das hauptsächlich zur Behandlung von funktioneller Dyspepsie eingesetzt wird, einer häufigen Magen-Darm-Störung, die durch Symptome wie postprandiale Völlegefühl, Oberbauchblähungen und frühe Sättigung gekennzeichnet ist. Es wird unter dem Markennamen Acofide vertrieben und ist bekannt für seine Rolle als Acetylcholinesterase-Inhibitor .

Wissenschaftliche Forschungsanwendungen

Acotiamid wurde umfassend für seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Wird als Modellverbindung in Studien mit Acetylcholinesterase-Inhibitoren verwendet.

Biologie: Untersucht auf seine Auswirkungen auf die gastrointestinale Motilität und seine potenzielle Rolle bei der Behandlung anderer gastrointestinaler Störungen.

Medizin: Wird hauptsächlich zur Behandlung von funktioneller Dyspepsie eingesetzt. .

Industrie: Wird in der pharmazeutischen Industrie zur Entwicklung von Prokinetika eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Acetylcholinesterase, eines Enzyms, das für den Abbau von Acetylcholin verantwortlich ist. Durch die Hemmung dieses Enzyms erhöht this compound den Acetylcholinspiegel im Magen-Darm-Trakt, wodurch die Magenmotilität gesteigert und die Symptome der funktionellen Dyspepsie gelindert werden. Das Medikament wirkt an muskarinischen Rezeptoren im enterischen Nervensystem, was zu einer erhöhten Acetylcholinfreisetzung und Hemmung der Acetylcholinesterase-Aktivität führt .

Wirkmechanismus

Acotiamide exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. By inhibiting this enzyme, acotiamide increases the levels of acetylcholine in the gastrointestinal tract, thereby enhancing gastric motility and alleviating symptoms of functional dyspepsia. The drug acts on muscarinic receptors in the enteric nervous system, leading to increased acetylcholine release and inhibition of acetylcholinesterase activity .

Biochemische Analyse

Biochemical Properties

Acotiamide plays a crucial role in biochemical reactions by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that stimulates muscle contractions in the gastrointestinal tract . By increasing acetylcholine levels, acotiamide enhances gastrointestinal motility, which helps alleviate symptoms of functional dyspepsia . Acotiamide interacts with muscarinic receptors in the enteric nervous system, leading to increased acetylcholine release and inhibition of acetylcholinesterase activity .

Cellular Effects

Acotiamide influences various cellular processes, particularly in the gastrointestinal tract. It enhances gastric accommodation and accelerates gastric emptying, which are critical for proper digestion . Acotiamide increases the release of acetylcholine, which binds to muscarinic receptors on smooth muscle cells, leading to enhanced muscle contractions and improved gastrointestinal motility . Additionally, acotiamide has been shown to improve dyspeptic symptoms and reduce anxiety in patients with functional dyspepsia .

Molecular Mechanism

At the molecular level, acotiamide exerts its effects by inhibiting acetylcholinesterase, the enzyme responsible for breaking down acetylcholine . This inhibition leads to increased acetylcholine levels, which bind to muscarinic receptors on smooth muscle cells, enhancing muscle contractions and gastrointestinal motility . Acotiamide also acts as an antagonist on muscarinic autoreceptors in the enteric nervous system, further increasing acetylcholine release . This dual mechanism of action makes acotiamide effective in treating functional dyspepsia.

Temporal Effects in Laboratory Settings

In laboratory settings, acotiamide has shown stability and efficacy over time. Studies have demonstrated that acotiamide significantly increases gastric accommodation and accelerates gastric emptying in patients with functional dyspepsia . These effects are maintained over the course of treatment, with improvements in dyspeptic symptoms and anxiety observed after two weeks of treatment . Acotiamide’s stability and sustained efficacy make it a promising treatment for functional dyspepsia.

Dosage Effects in Animal Models

In animal models, acotiamide has been shown to enhance gastric motility and improve delayed gastric emptying . The effects of acotiamide vary with different dosages, with higher doses leading to more pronounced improvements in gastrointestinal motility . At very high doses, acotiamide may cause adverse effects such as increased prolactin levels and abnormal liver function tests . These findings highlight the importance of determining the optimal dosage for therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

Acotiamide is primarily metabolized by the enzymes UGT1A8 and UGT1A9 . These enzymes facilitate the conjugation of acotiamide with glucuronic acid, making it more water-soluble and easier to excrete . The majority of acotiamide is excreted in the feces, with a smaller portion eliminated through urine . This metabolic pathway ensures the efficient clearance of acotiamide from the body, reducing the risk of accumulation and toxicity.

Transport and Distribution

Acotiamide is transported and distributed within cells and tissues through carrier-mediated processes . In the stomach, acotiamide is actively transported from the blood to the stomach tissue, where it exerts its effects on gastrointestinal motility . This transport mechanism ensures that acotiamide reaches its target site of action, enhancing its therapeutic efficacy. Additionally, acotiamide’s distribution is influenced by its binding to stomach tissue proteins, which helps localize the drug to the stomach .

Subcellular Localization

Acotiamide’s subcellular localization is primarily within the smooth muscle cells of the gastrointestinal tract . It binds to muscarinic receptors on the cell surface, leading to increased acetylcholine release and enhanced muscle contractions . Acotiamide’s localization to these specific cellular compartments is crucial for its therapeutic effects on gastrointestinal motility. Additionally, acotiamide’s binding to acetylcholinesterase within the cells prevents the breakdown of acetylcholine, further enhancing its efficacy .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

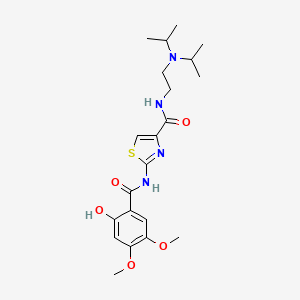

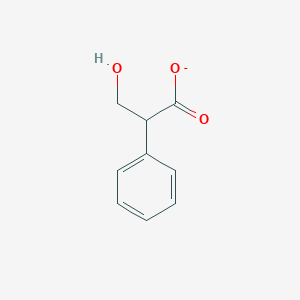

Die Herstellung von Acotiamid umfasst mehrere Synthesschritte. Eine gängige Methode beinhaltet die Reaktion von 2-Hydroxy-4,5-Dimethoxybenzoesäure mit Thionylchlorid, um das entsprechende Säurechlorid zu bilden. Dieser Zwischenstoff wird dann in Gegenwart einer Base mit 2-Amino-1,3-Thiazol-4-carboxamid umgesetzt, um this compound zu ergeben .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet typischerweise die Verwendung von hydrophilen Instant-Komponenten, um die Auflösungsgeschwindigkeit des Endprodukts zu verbessern. Der Prozess umfasst die Mikronisierung von this compound und dem Füllstoff, gefolgt von der Mischung mit pharmazeutisch akzeptablen Hilfsstoffen zur Bildung von Tabletten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Acotiamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können eingesetzt werden, um die funktionellen Gruppen im this compound-Molekül zu modifizieren.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere am Thiazolring.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Thionylchlorid zur Chlorierung, Basen wie Natriumhydroxid zur Deprotonierung und Reduktionsmittel wie Natriumborhydrid für Reduktionsreaktionen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation von this compound zu oxidierten Derivaten führen, während Substitutionsreaktionen zu verschiedenen substituierten Thiazol-Derivaten führen können .

Vergleich Mit ähnlichen Verbindungen

Acotiamid ist unter den prokinetischen Medikamenten aufgrund seines spezifischen Wirkmechanismus und der fehlenden Affinität zu Serotonin- oder Dopaminrezeptoren einzigartig. Zu den ähnlichen Verbindungen gehören:

Domperidon: Ein Dopamin-Antagonist, der bei Störungen der gastrointestinalen Motilität eingesetzt wird.

Cisaprid: Ein Serotoninrezeptor-Agonist, der früher bei gastrointestinaler Motilität eingesetzt wurde, aber aufgrund von Herz-Kreislauf-Nebenwirkungen zurückgezogen wurde.

Metoclopramid: Ein Dopamin-Antagonist mit prokinetischen Eigenschaften, der jedoch mit Nebenwirkungen auf das zentrale Nervensystem verbunden ist

Die Einzigartigkeit von this compound liegt in seiner selektiven Hemmung der Acetylcholinesterase und seiner minimalen Wechselwirkung mit anderen Neurotransmitterrezeptoren, was es zu einer sichereren und gezielteren Option für die Behandlung von funktioneller Dyspepsie macht .

Eigenschaften

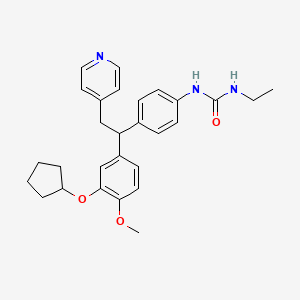

IUPAC Name |

N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O5S/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHZNAUBXFZMCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870163 | |

| Record name | Acotiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185106-16-5 | |

| Record name | Acotiamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185106-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acotiamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185106165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acotiamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12482 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acotiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACOTIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D42OWK5383 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

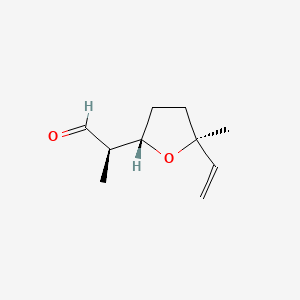

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

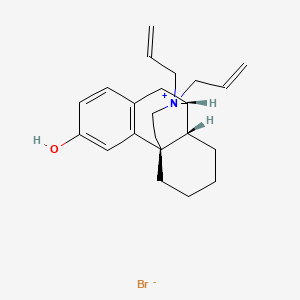

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester](/img/structure/B1238609.png)